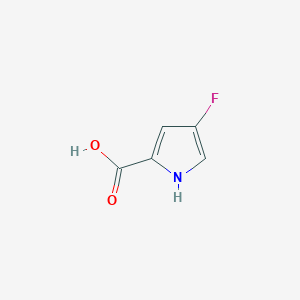

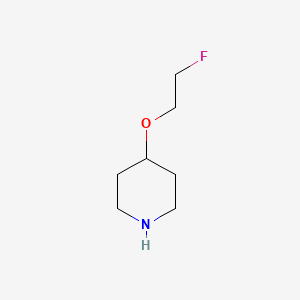

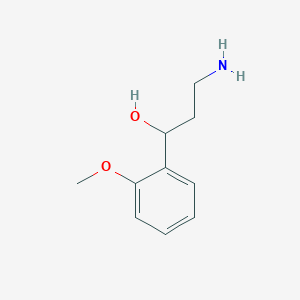

![molecular formula C14H30O3Si B1442091 [4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol CAS No. 1212021-19-6](/img/structure/B1442091.png)

[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves reactions such as the S N 2 reaction between 4- ( tert -butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN 3 in DMF at 80 °C . This process provided an intermediate, which underwent in situ intramolecular thermal Huisgen azide–alkyne cycloaddition reaction .Molecular Structure Analysis

The molecular structure of similar compounds includes a tert-butyl group and a dimethyl group attached to a silicon atom, which is further connected to an oxygen atom . The exact structure of “[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol” would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 224-226 °C and a density of 0.957 g/mL at 25 °C . The exact properties of “this compound” would need to be determined experimentally.Scientific Research Applications

Oxidative Studies

A study conducted by Gimazetdinov et al. (2018) explored the oxidation of a similar compound, {(1R,4R,5S)-2-[tert-butyl(dimethyl)silyloxy-methyl]-4-(trimethylsilyl)cyclopent-2-en-1-yl}methanol, revealing insights into the coordination and directing effects of free OH groups in these types of compounds (Gimazetdinov et al., 2018).

Cycloaddition Reactions

Research by Kozmin, He, and Rawal (2003) on 4-Hydroxymethyl-2-cyclohexen-1-one, a structurally related compound, provides insights into cycloaddition reactions, a critical aspect of organic synthesis (Kozmin, He, & Rawal, 2003).

Synthesis Methods

Kunkuma et al. (2013) developed a method for synthesizing 1-octacosanol, which involves the preparation of tert-butyl dimethyl octacos-10-enyloxy silane from a similar compound. This highlights the use of such compounds in the synthesis of complex molecules (Kunkuma et al., 2013).

Photochemistry and Photogeneration

Protti et al. (2004) investigated the photochemistry of aromatic halides, which is relevant for understanding the photochemical properties and reactivity of compounds like 4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol (Protti et al., 2004).

Iron Complexes and Alcoholato Donor-Rich Ligands

Glaser et al. (2004) studied iron complexes with alcoholato donor-rich ligands, including 4-tert-butyl- 2,6-bis(hydroxymethyl) phenol. This research provides insights into the coordination chemistry and potential catalytic applications of compounds with tert-butyl and hydroxymethyl groups (Glaser et al., 2004).

Safety and Hazards

The safety and hazards associated with similar compounds include being classified as flammable solids and causing skin corrosion/irritation and serious eye damage/eye irritation . The specific safety and hazards of “[4-(tert-Butyl-dimethyl-silanyloxy)-1-hydroxymethyl-cyclohexyl]-methanol” would need to be assessed according to regulatory standards.

properties

IUPAC Name |

[4-[tert-butyl(dimethyl)silyl]oxy-1-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si/c1-13(2,3)18(4,5)17-12-6-8-14(10-15,11-16)9-7-12/h12,15-16H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBSLTULGIINJJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCC(CC1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

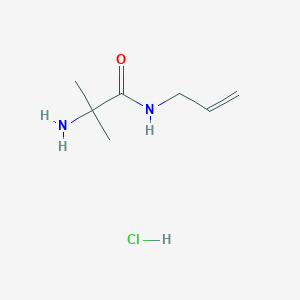

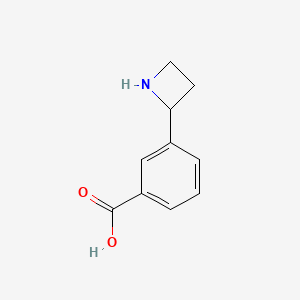

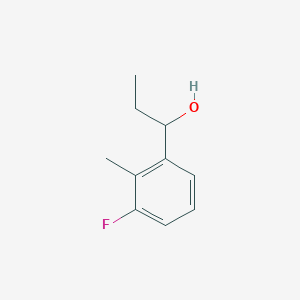

![8-Fluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1442009.png)

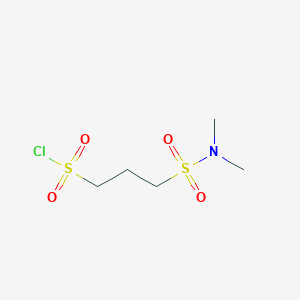

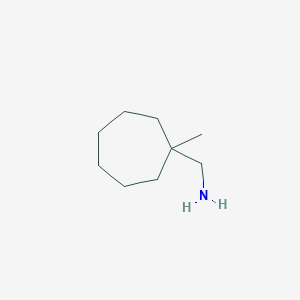

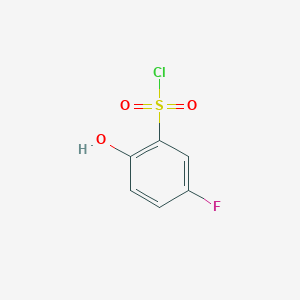

![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)

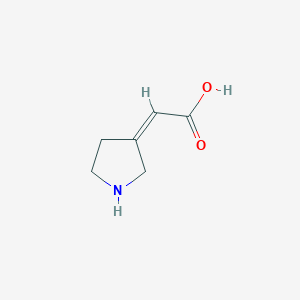

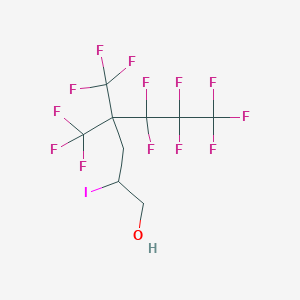

![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)